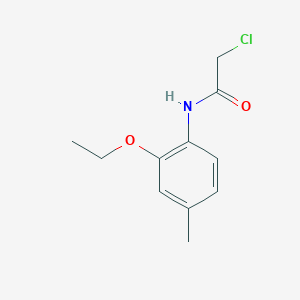![molecular formula C12H13BrFNO4 B7576050 3-[[2-(4-Bromo-2-fluorophenoxy)acetyl]-methylamino]propanoic acid](/img/structure/B7576050.png)
3-[[2-(4-Bromo-2-fluorophenoxy)acetyl]-methylamino]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[[2-(4-Bromo-2-fluorophenoxy)acetyl]-methylamino]propanoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is also known as BFA-MP and belongs to the class of amino acid derivatives.
科学研究应用
3-[[2-(4-Bromo-2-fluorophenoxy)acetyl]-methylamino]propanoic acid has been extensively used in various scientific research fields. One of its primary applications is in the study of protein trafficking and secretion. This compound has been shown to inhibit the transport of proteins from the Golgi apparatus to the plasma membrane, leading to the accumulation of proteins in the Golgi. This property of BFA-MP has been utilized to study the mechanism of protein secretion in cells.
作用机制
The mechanism of action of 3-[[2-(4-Bromo-2-fluorophenoxy)acetyl]-methylamino]propanoic acid involves the inhibition of ADP-ribosylation factor (ARF) activation. ARF is a small GTPase that plays a crucial role in protein trafficking and secretion. BFA-MP binds to ARF and prevents its activation, thereby inhibiting the transport of proteins from the Golgi to the plasma membrane.
Biochemical and physiological effects:
The biochemical and physiological effects of 3-[[2-(4-Bromo-2-fluorophenoxy)acetyl]-methylamino]propanoic acid are primarily related to its inhibition of protein trafficking and secretion. This compound has been shown to induce Golgi fragmentation and inhibit the transport of proteins to the plasma membrane. Additionally, BFA-MP has been shown to induce ER stress and activate the unfolded protein response.
实验室实验的优点和局限性
One of the significant advantages of using 3-[[2-(4-Bromo-2-fluorophenoxy)acetyl]-methylamino]propanoic acid in lab experiments is its ability to inhibit protein trafficking and secretion. This property has been utilized to study the mechanism of protein secretion in cells. However, one of the limitations of using BFA-MP is its potential cytotoxicity at higher concentrations. Therefore, researchers need to be cautious while using this compound in lab experiments.
未来方向
There are several future directions for the use of 3-[[2-(4-Bromo-2-fluorophenoxy)acetyl]-methylamino]propanoic acid. One of the potential applications of this compound is in the study of the mechanism of protein secretion in cancer cells. Additionally, BFA-MP can be utilized to study the role of ARF in various cellular processes. Further research is required to explore the potential therapeutic applications of this compound in various diseases.
Conclusion:
In conclusion, 3-[[2-(4-Bromo-2-fluorophenoxy)acetyl]-methylamino]propanoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound has been extensively used in the study of protein trafficking and secretion and has shown promising results in various lab experiments. However, further research is required to explore the full potential of this compound in various diseases.
合成方法
The synthesis of 3-[[2-(4-Bromo-2-fluorophenoxy)acetyl]-methylamino]propanoic acid involves the reaction of 4-bromo-2-fluorophenol with 2-(chloroacetyl)ethylamine in the presence of a base such as potassium carbonate. The resulting product is then treated with a strong acid to obtain the final product. The purity of the product can be enhanced through recrystallization.
属性
IUPAC Name |
3-[[2-(4-bromo-2-fluorophenoxy)acetyl]-methylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrFNO4/c1-15(5-4-12(17)18)11(16)7-19-10-3-2-8(13)6-9(10)14/h2-3,6H,4-5,7H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDGLZTZWUDUZBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)O)C(=O)COC1=C(C=C(C=C1)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrFNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[2-(4-Bromo-2-fluorophenoxy)acetyl]-methylamino]propanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2,5-Dichlorobenzoyl)-methylamino]propanoic acid](/img/structure/B7575974.png)

![3-[(6-Methoxypyridine-3-carbonyl)-methylamino]propanoic acid](/img/structure/B7575993.png)
![3-[(3-Chloro-4-hydroxybenzoyl)-methylamino]propanoic acid](/img/structure/B7576005.png)

![3-[(2-Chloro-4-fluorobenzoyl)-methylamino]propanoic acid](/img/structure/B7576011.png)
![3-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-methylamino]propanoic acid](/img/structure/B7576013.png)
![N-[4-(1,3-thiazol-2-yl)phenyl]prop-2-enamide](/img/structure/B7576020.png)

![2-chloro-N-[2-(2-methylpropoxy)phenyl]acetamide](/img/structure/B7576033.png)
![2-chloro-N-[3-(1,3-thiazol-2-yl)phenyl]acetamide](/img/structure/B7576034.png)
![2-chloro-N-[4-(1,2,4-triazol-1-yl)phenyl]acetamide](/img/structure/B7576042.png)
![2-[(4-Sulfamoylphenyl)methylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7576070.png)
![1-[Methyl-(2-methylcyclohexyl)sulfamoyl]piperidine-3-carboxylic acid](/img/structure/B7576076.png)